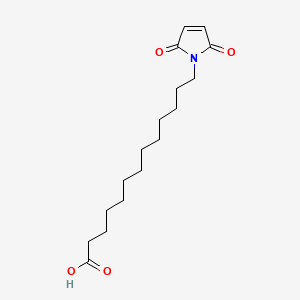
13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid is an organic compound characterized by the presence of a pyrrole ring substituted with a tridecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid typically involves the reaction of maleic anhydride with tridecanoic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a catalyst like pyridine to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: A shorter chain analog with similar structural features.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: Another analog with a nitrile group instead of a carboxylic acid.
Uniqueness
13-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)tridecanoic acid is unique due to its longer tridecanoic acid chain, which may impart different physical and chemical properties compared to its shorter chain analogs
Propiedades
Número CAS |
112500-65-9 |
|---|---|
Fórmula molecular |
C17H27NO4 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
13-(2,5-dioxopyrrol-1-yl)tridecanoic acid |
InChI |
InChI=1S/C17H27NO4/c19-15-12-13-16(20)18(15)14-10-8-6-4-2-1-3-5-7-9-11-17(21)22/h12-13H,1-11,14H2,(H,21,22) |
Clave InChI |
HZCBTRFPBNHGBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


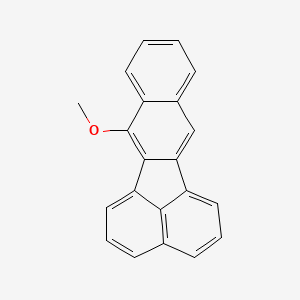
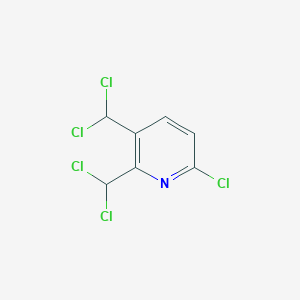

![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
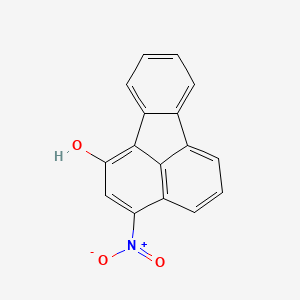

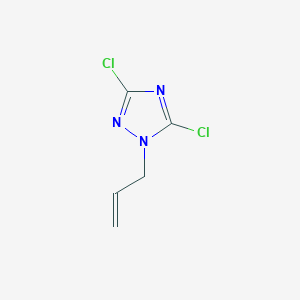

![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)
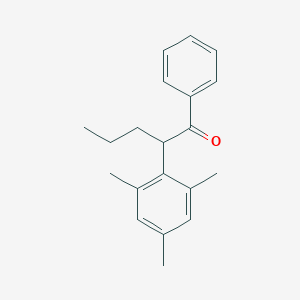


![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)
